Penostatin B
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H32O3 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(3S,4aR,8S,9aS,9bS)-8-hydroxy-2-methyl-3-[(E)-non-1-enyl]-4a,7,8,9,9a,9b-hexahydro-3H-cyclopenta[f]chromen-5-one |
InChI |
InChI=1S/C22H32O3/c1-3-4-5-6-7-8-9-10-21-15(2)11-19-18-14-17(23)12-16(18)13-20(24)22(19)25-21/h9-11,13,17-19,21-23H,3-8,12,14H2,1-2H3/b10-9+/t17-,18-,19+,21+,22-/m1/s1 |
InChI Key |
ONCGMAFAIBLDNP-NCHXIBIBSA-N |
Isomeric SMILES |
CCCCCCC/C=C/[C@H]1C(=C[C@H]2[C@@H]3C[C@@H](CC3=CC(=O)[C@@H]2O1)O)C |
Canonical SMILES |
CCCCCCCC=CC1C(=CC2C3CC(CC3=CC(=O)C2O1)O)C |
Synonyms |
penostatin B |
Origin of Product |
United States |
Structural Complexity and Advanced Elucidation Strategies of Penostatin B
Core Hexahydrocyclopenta[f]chromenone Skeleton
The foundational structure of Penostatin B is a complex tricyclic system. This framework is identified as a hexahydrocyclopenta[f]chromenone skeleton. This core is constructed from the fusion of a cyclopentane (B165970) ring with a chromenone system, which itself is a fusion of a benzene (B151609) ring and a pyranone ring. The "hexahydro" prefix indicates that six positions on the cyclopentane and pyranone rings are saturated with hydrogen atoms, contributing to the molecule's dense stereochemical landscape. The synthesis of this bicyclic core is a key challenge in the total synthesis of this compound. researchgate.netresearchgate.net The chromenone portion of the molecule contains a key α,β-unsaturated ketone, which serves as a chromophore, absorbing UV light at specific wavelengths (λmax at 234 and 202 nm). mdpi.com
Characteristic Features: Five Tertiary Stereogenic Centers and the Skipped Diene (Sigma Linkage at C12)
This compound is characterized by a high degree of stereochemical complexity, possessing five tertiary stereogenic centers. These chiral centers, located at positions C-5, C-7, C-8, C-9, and C-12, define the molecule's specific three-dimensional orientation and are crucial to its biological activity. The presence of these multiple, contiguous stereocenters makes its stereocontrolled synthesis a formidable task. nih.gov
A particularly noteworthy structural feature is the presence of a "skipped diene" motif within its side chain. rsc.org This 1,4-diene system, which extends from C-10 to C-14, is distinct from the more common conjugated 1,3-dienes. rsc.org The central stereogenic center of this motif is C-12, an sp3-hybridized carbon that disrupts the conjugation between the two double bonds (C10=C11 and C13=C14). This sigma linkage at C-12 introduces a kink in the side chain and, along with the other four stereocenters, locks the molecule into a specific conformation. The stereoselective synthesis of such skipped dienes, especially those with a central stereogenic carbon, is a recognized challenge in modern organic synthesis.
Spectroscopic and Chemical Transformation Methodologies for Absolute Stereochemistry Determination
Determining the absolute configuration of a molecule as complex as this compound is a non-trivial task that relies on an array of analytical techniques. nih.govscielo.br No single method is sufficient, and researchers typically employ a combination of spectroscopic analysis and chemical derivatization to unambiguously assign all stereocenters.
Initially, the planar structure and relative stereochemistry are pieced together using a suite of Nuclear Magnetic Resonance (NMR) techniques. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of protons and carbons, building the carbon skeleton piece by piece. The relative configuration of the stereocenters is often deduced from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which detect through-space proximity between protons, and by analyzing the coupling constants (J-values) between adjacent protons. mdpi.com
However, NMR alone in an isotropic solution cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). scielo.br To determine the absolute configuration, more advanced methods are required.
Spectroscopic Methods for Absolute Configuration:
Electronic Circular Dichroism (ECD): This technique has become a powerful tool for assigning the absolute configuration of chiral natural products that possess a UV-Vis chromophore. nih.govresearchgate.net The α,β-unsaturated ketone in the chromenone core of this compound makes it suitable for ECD analysis. The experimental ECD spectrum is compared with theoretical spectra generated by time-dependent density functional theory (TDDFT) calculations for the possible stereoisomers. A match between the experimental and a calculated spectrum allows for the confident assignment of the molecule's true absolute configuration. frontiersin.orgmdpi.com
Chemical Transformation Methods:
Modified Mosher's Method: This is a classic chemical derivatization technique used to determine the absolute configuration of chiral secondary alcohols. mdpi.com Although this compound itself does not have a free secondary alcohol suitable for this method, synthetic intermediates on the path to its total synthesis often do. The method involves esterifying the alcohol with the (R)- and (S)-enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester in the two diastereomeric products, the absolute configuration of the alcohol can be deduced. mdpi.comnih.gov
The combination of these powerful spectroscopic and chemical methods is essential to navigate the structural intricacies of this compound, ultimately revealing its precise and complex three-dimensional form.
Data Tables
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Carbon Position | Chemical Shift (δ) in ppm | Multiplicity |
| 1 | 198.3 | s |
| 2 | 122.9 | d |
| 3 | 174.5 | s |
| 4 | 42.4 | t |
| 5 | 71.4 | d |
| 6 | 39.5 | t |
| 7 | 46.2 | d |
| 8 | 46.1 | d |
| 9 | 75.1 | d |
| 10 | 122.4 | d |
| 11 | 137.3 | s |
| 12 | 78.8 | d |
| 13 | 127.5 | d |
| 14 | 137.1 | d |
| 15 | 33.1 | t |
| 16 | 29.9 | t |
| 17 | 29.9 | t |
| 18 | 30.0 | t |
| 19 | 32.9 | t |
| 20 | 23.5 | t |
| 21 | 14.3 | q |
| 22 | 19.9 | q |
| Data recorded in CDCl₃. Multiplicity codes: s = singlet, d = doublet, t = triplet, q = quartet. Data sourced from mdpi.com. |
Biosynthetic Origin of Penostatin B
Evidence for Polyketide Biosynthesis
The biosynthetic origin of Penostatin B is rooted in the polyketide pathway. acs.orgnih.gov Polyketides are a large and diverse class of secondary metabolites synthesized by a group of enzymes called polyketide synthases (PKSs). nih.govmdpi.com The fundamental process of polyketide biosynthesis involves the sequential condensation of a starter unit, typically a short-chain acyl-CoA such as acetyl-CoA, with multiple extender units, most commonly malonyl-CoA or its derivatives. nih.govmdpi.com Each condensation step is followed by a series of optional reductive and dehydrative modifications, leading to the vast structural diversity observed in this class of natural products. mdpi.com
Research on the penostatin family of compounds has identified them as polyketide-derived metabolites. acs.orgnih.gov This classification is based on the carbon skeleton of this compound and its congeners, which is consistent with the assembly from acetate (B1210297) and propionate (B1217596) units, a hallmark of polyketide biosynthesis. The structure of this compound, with its characteristic arrangement of oxygenated and alkylated carbons, strongly points towards its formation through a modular or iterative polyketide synthase.
Proposed Precursor Derivations within the Biosynthetic Pathway
The intricate structure of this compound allows for the proposal of a biosynthetic pathway originating from simple precursor molecules. The backbone of this compound is hypothesized to be assembled from a specific combination of starter and extender units, which are elaborated by the enzymatic machinery of the polyketide synthase.
Based on a retrosynthetic analysis of the this compound carbon skeleton, a plausible biosynthetic pathway involves the following precursors:
Starter Unit: An acetyl-CoA unit is proposed as the initiating molecule for the polyketide chain.
Extender Units: The elongation of the polyketide chain is believed to occur through the incorporation of several malonyl-CoA and methylmalonyl-CoA extender units. The presence of methyl groups along the carbon backbone of this compound suggests the utilization of methylmalonyl-CoA, which is derived from propionyl-CoA.
The assembly of these precursor units by the polyketide synthase enzyme complex, followed by a series of cyclization reactions, including a likely intramolecular Diels-Alder reaction, would lead to the formation of the characteristic hexahydrocyclopenta[f]chromenone core of this compound. Subsequent tailoring reactions, such as hydroxylations and other functional group modifications, would then complete the biosynthesis of the final natural product.
Interactive Data Table: Research Findings on this compound
| Research Area | Key Finding | Significance | Citation |
| Isolation and Source | This compound was isolated from a Penicillium sp. found on the marine alga Enteromorpha intestinalis. | Establishes the natural source of the compound. | acs.org |
| Structural Elucidation | The structure features a hexahydrocyclopenta[f]chromenone skeleton with five tertiary stereogenic centers. | Highlights the molecular complexity and synthetic challenge. | acs.orgnih.gov |
| Biosynthetic Class | Identified as a polyketide-derived secondary metabolite. | Confirms its origin from the polyketide pathway. | acs.orgnih.gov |
| Total Synthesis | The first total synthesis of (±)-penostatin B has been accomplished. | Confirms the proposed structure and provides a route for obtaining the compound for further study. | acs.org |
Total Synthesis of Penostatin B: Methodological Advancements and Stereocontrol
Rationale and Synthetic Challenges Posed by the Intricate Molecular Architecture
The primary impetus for the total synthesis of Penostatin B stems from its significant cytotoxicity against cultured P388 cells, making it an attractive target for further biological investigation. acs.orgacs.org However, its molecular structure presents several formidable synthetic hurdles:
Five Tertiary Stereogenic Centers: The presence of five contiguous stereocenters requires precise control over the three-dimensional arrangement of atoms throughout the synthesis.
Densely Functionalized Core: The hexahydrocyclopenta[f]chromenone skeleton is heavily substituted, necessitating a robust strategy for the installation of various functional groups with high chemo- and stereoselectivity. acs.orgacs.org
Unique C12 Alkenyl Appendage: The skipped diene side chain at the C12 position represents a significant challenge in terms of its stereoselective introduction late in the synthetic sequence. acs.orgacs.org
Prior to the first successful total synthesis, only the synthesis of (±)-5-deoxypenostatin A had been reported, highlighting the complexity of the natural penostatin family. acs.orgacs.org
Retrosynthetic Analysis and Strategic Disconnections
The successful synthetic strategy for this compound relied on a convergent approach, breaking the complex target molecule down into simpler, more manageable fragments. acs.org The key retrosynthetic disconnections are illustrated below:
| Target Molecule | Key Disconnections | Precursor Fragments |
| This compound | C12 Alkenyl Side Chain | Acetate (B1210297) intermediate |
| Acetate intermediate | Dihydropyranone Ring | Diene precursor for RCM |
| Diene precursor | Tetrahydroindenone Core | Enone for Pauson-Khand reaction |
This retrosynthetic analysis identified three key strategic bond formations that would be critical to the success of the synthesis: the late-stage introduction of the C12 alkenyl side chain, the construction of the dihydropyranone moiety, and the formation of the core bicyclic system. acs.org
Key Transformations and Catalytic Strategies
The successful synthesis of this compound hinged on the application of several powerful and highly selective chemical transformations.
The construction of the tetrahydroindenone segment, which forms the core of this compound, was achieved through a highly diastereoselective intramolecular Pauson-Khand reaction. acs.orgfigshare.comnih.govacs.org This cobalt-mediated reaction involves the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. acs.org The diastereoselectivity of this key step was crucial for establishing the correct relative stereochemistry of the contiguous stereocenters in the bicyclic core. The high level of stereocontrol is attributed to the conformation of the transition states, where steric interactions involving the bulky trimethylsilyl (B98337) (TMS) group on the substrate direct the reaction to favor the desired isomer. acs.org
The dihydropyranone moiety of this compound was efficiently assembled using a relay ring-closing metathesis (RRCM) reaction. acs.orgfigshare.comnih.govacs.org Ring-closing metathesis is a powerful tool for the formation of cyclic structures, and the relay version of this reaction was employed to overcome the challenges associated with forming the sterically hindered dihydropyranone ring. researchgate.net This strategy involves the use of a "relay" olefin that facilitates the initial metathesis event, leading to a more favorable intramolecular cyclization to furnish the desired six-membered ring system. acs.orgresearchgate.net
A critical step in the final stages of the this compound synthesis was the diastereoselective introduction of the alkenyl side chain at the C12 position. acs.orgfigshare.comnih.gov This was accomplished through a Lewis acid-mediated alkenylation of an acetate precursor. acs.org The stereochemical outcome of this reaction was controlled by the existing stereocenters in the dihydropyranone ring, leading to the desired configuration of the newly formed stereocenter at C12. acs.org This late-stage functionalization highlights the strategic planning required to install sensitive functional groups onto a complex molecular scaffold.
Functional Group Interconversions and Late-Stage Diversification in Synthetic Routes
Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the transformation of one functional group into another through reactions like oxidation, reduction, or substitution. solubilityofthings.comic.ac.uk These transformations are critical for navigating complex synthetic pathways and for setting up strategic bond formations. In the context of synthesizing intricate natural products like this compound, FGIs are employed not only to advance the core synthesis but also to enable late-stage diversification. Late-stage diversification is a powerful strategy that introduces structural variations near the end of a synthetic sequence, allowing for the rapid generation of analogues from a common advanced intermediate. nih.govpku.edu.cn This approach is invaluable for exploring structure-activity relationships and developing new therapeutic leads.
A prominent example of this strategy is found in the first total synthesis of (±)-Penostatin B. acs.org The researchers strategically planned for the introduction of the C12 alkenyl side chain at a late stage. This was achieved by first preparing an acetate precursor. The conversion of a hydroxyl group to this acetate is a key functional group interconversion that facilitates the subsequent, and final, key bond-forming event. The introduction of the alkenyl group onto the dihydropyran ring was then accomplished via a Lewis acid-mediated alkenylation of this acetate intermediate. acs.orgacs.org This late-stage installation of a crucial structural component highlights a sophisticated application of FGI to achieve diversification, where different alkenyl groups could potentially be introduced to create a library of this compound analogues. nih.gov
Throughout the synthesis, other fundamental FGIs are implicitly used, such as the reduction of carbonyl groups and the protection and deprotection of alcohols, which are standard tactical steps required to ensure chemoselectivity in other complex transformations like the Pauson-Khand reaction and ring-closing metathesis. ic.ac.ukacs.org
Achievement of Absolute Stereochemistry in Synthetic Campaigns
The molecular architecture of this compound is distinguished by its significant stereochemical complexity, featuring five tertiary stereogenic centers within a densely functionalized hexahydrocyclopenta[f]chromenone skeleton. acs.orgacs.org The precise control of the three-dimensional arrangement of these centers is a formidable challenge in any synthetic endeavor. The absolute stereochemistry of the naturally occurring molecule was originally determined through extensive spectral analysis and chemical transformations. acs.orgacs.org
The first reported total synthesis of this compound successfully produced the racemic form, (±)-Penostatin B. acs.org While this synthesis did not differentiate between the two enantiomers, it masterfully controlled the relative stereochemistry of the five contiguous stereocenters. This was accomplished through two key diastereoselective reactions:
A Pauson-Khand reaction was used to construct the tetrahydroindenone segment with high diastereoselectivity. acs.orgnih.gov
The crucial alkenyl side chain at C12 was introduced via a diastereoselective alkenylation, ensuring the correct relative orientation. acs.orgacs.org
Achieving the synthesis of a single enantiomer—the goal of an asymmetric synthesis—requires a different set of strategies. slideshare.net Typically, this involves one of the following approaches:
Chiral Pool Synthesis: Utilizing a starting material that is already enantiomerically pure.
Chiral Auxiliaries: Temporarily incorporating a chiral molecule to direct the stereochemical outcome of a reaction, which is later removed.
Asymmetric Catalysis: Employing a chiral catalyst to influence the formation of one enantiomer over the other.
In the synthesis of the related compound Penostatin A, for instance, a stereoselective Diels-Alder reaction based on a chiral dienophile was employed to establish the optically active core. researchgate.net Such a strategy, or others like a Sharpless asymmetric epoxidation, could be adapted for an enantioselective synthesis of this compound to set the absolute stereochemistry at a key step. acs.org The confirmation of the synthesized molecule's identity was ultimately achieved by comparing the spectral data of the synthetic (±)-Penostatin B with that of the natural, enantiomerically pure compound. acs.org
Comparative Analysis of Different Synthetic Methodologies and Their Efficiencies
The synthesis of this compound and its complex core structure has been approached through different strategic disconnections, primarily revolving around the construction of its tricyclic framework. A comparative analysis of the most prominent methodologies reveals distinct advantages and challenges associated with each approach.
Methodology 1: Pauson-Khand Reaction and Relay Ring-Closing Metathesis (Shishido et al.)
This represents the first and only completed total synthesis of (±)-Penostatin B. acs.orgacs.org The strategy is defined by a sequence of powerful cyclization reactions.
Key Steps:
An indium-mediated pentadienylation followed by a highly diastereoselective intramolecular Pauson-Khand reaction to construct the functionalized tetrahydroindenone core. acs.orgacs.org
An efficient Relay Ring-Closing Metathesis (RRCM) using a Grubbs-type catalyst to assemble the dihydropyranone moiety. acs.orgnih.gov
A late-stage diastereoselective introduction of the C9 alkenyl side chain at the C12 position. acs.org
Methodology 2: Intramolecular Diels-Alder Approach (Snider and Liu)
This approach targeted the related structures (±)-deoxypenostatin A and Penostatin A, utilizing a different core-forming strategy. scribd.com
Key Step: The central transformation was a Yb(OTf)₃-catalyzed intramolecular Diels-Alder reaction of a hydrated trienyl glyoxylate. This cycloaddition reaction was designed to stereoselectively form the key lactone core of the penostatin family in a single, convergent step. scribd.com
Efficiency: While the synthesis of (±)-deoxypenostatin A was successful, the approach encountered significant difficulties when applied to the more oxygenated Penostatin A. The sensitivity of several advanced intermediates to the reaction conditions limited the yields and precluded the completion of the synthesis of Penostatin A itself. scribd.com
Comparative Table of Synthetic Methodologies
| Feature | Shishido et al. Methodology | Snider and Liu Methodology |
|---|---|---|
| Target Molecule | (±)-Penostatin B | (±)-Deoxypenostatin A (approach to Penostatin A) |
| Core Cyclization Strategy | Pauson-Khand Reaction & Relay Ring-Closing Metathesis (RCM) acs.orgacs.org | Intramolecular Diels-Alder Reaction scribd.com |
| Key Reagents/Catalysts | Co₂(CO)₈, Grubbs' Catalyst acs.org | Yb(OTf)₃ (Lewis Acid) scribd.com |
| Longest Linear Sequence | 16 steps acs.org | Shorter route to core lactone, but overall sequence not completed for Penostatin A/B scribd.com |
| Overall Yield | 12% acs.orgacs.org | Modest yields reported for key steps; challenges with intermediate stability scribd.com |
| Key Strengths | Successfully completed synthesis, robust, and good overall yield. acs.org | Highly convergent and elegant approach to the core structure. scribd.com |
Structure Activity Relationship Sar Studies of Penostatin B and Its Analogues
Design and Synthesis of Penostatin Derivatives for SAR Investigations
The complex, polycyclic architecture of the penostatins has presented a significant challenge to synthetic chemists. The development of synthetic routes is crucial not only for confirming the structures of the natural products but also for producing analogues for detailed SAR studies.
Key synthetic strategies have focused on efficiently constructing the fused-ring system. One notable approach involved a convergent synthesis that utilized an Ytterbium triflate (Yb(OTf)₃)-catalyzed intramolecular Diels-Alder reaction. nih.gov This key step allowed for the stereoselective formation of a central lactone intermediate, which could then be further elaborated to build the core skeleton of deoxypenostatin A, an analogue of Penostatin A. nih.gov While this route was successful for the deoxygenated analogue, the sensitivity of certain intermediates made the final synthesis of Penostatin A itself challenging via this pathway. nih.gov
The first total synthesis of Penostatin B was a landmark achievement that employed a highly diastereoselective Pauson-Khand reaction. This was followed by an efficient relay ring-closing metathesis to construct the fundamental carbon framework of the molecule. More recent advances include the asymmetric total syntheses of (+)-Penostatins A and C, further expanding the toolkit available for creating these complex molecules and their derivatives for biological testing. ust.hk These synthetic accomplishments are critical for generating non-natural derivatives where specific functional groups can be modified to probe their importance in biological interactions.
Positional and Stereochemical Influence on Biological Efficacy (e.g., Hydroxylation at C5)
The isolation of several natural Penostatin analogues has been instrumental in understanding how modifications at different positions affect their biological efficacy. Studies have evaluated these compounds for various activities, including cytotoxicity and enzyme inhibition.
One key target identified for penostatins is Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in type II diabetes and other metabolic syndromes. nih.gov The inhibitory activity of this compound and its naturally occurring analogues—Penostatin A, C, and J—has been evaluated, revealing important structural determinants for their potency. nih.gov
The primary difference between Penostatin A and this compound is the substituent at the C9 position. This structural variance leads to a discernible difference in their inhibitory action against PTP1B, highlighting the sensitivity of the enzyme's active site to the chemical nature of this position. Comparing the IC₅₀ values of these compounds illustrates a preliminary SAR. For instance, Penostatin J and Penostatin C, which have their own unique structural modifications, show varied potency, providing further clues about the molecular requirements for effective PTP1B inhibition. nih.gov
| Compound | IC₅₀ (μM) |
|---|---|
| Penostatin J | 0.37 |
| Penostatin C | 1.8 |
| Penostatin A | 17.2 |
| This compound | 43.6 |
| Compound | ED₅₀ (μg/mL) |
|---|---|
| Penostatin A | 0.5 |
| This compound | 1.5 |
| Penostatin C | 1.0 |
| Penostatin D | 1.2 |
| Penostatin E | 11.0 |
| Penostatin F | 1.9 |
| Penostatin G | 2.5 |
| Penostatin H | 2.8 |
| Penostatin I | 2.1 |
Computational Approaches in SAR Elucidation (e.g., Density Functional Theory, Molecular Dynamics Simulations)
To gain a deeper, atomistic understanding of the structure-activity relationships of this compound and its analogues, computational chemistry methods serve as powerful predictive tools. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are widely used to complement experimental findings in drug discovery. wikipedia.orgmdpi.com
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. wikipedia.orgmdpi.com For SAR studies, DFT can be used to calculate properties like molecular electrostatic potential surfaces, frontier molecular orbital energies (HOMO/LUMO), and atomic charges. These calculations help in understanding how a molecule will interact with its biological target. For example, by modeling the electronic properties of different Penostatin analogues, researchers could predict how substitutions, such as hydroxylation at various positions, would alter the molecule's interaction with key amino acid residues in the PTP1B active site.
Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. mdpi.commdpi.com In the context of SAR, an MD simulation can be run with a Penostatin analogue docked into the active site of its target protein. The simulation reveals the stability of the protein-ligand complex, identifies key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculates the binding free energy. mdpi.com This allows for a dynamic view of how the ligand fits and interacts within the binding pocket, providing insights that static models cannot. By comparing simulations of different analogues, one could rationalize why, for example, Penostatin J is a more potent PTP1B inhibitor than this compound.
While these computational methods offer powerful insights for SAR elucidation, specific DFT and MD simulation studies detailing the interaction of the this compound family with biological targets like PTP1B are not yet widely available in the literature. The application of these techniques represents a clear future direction for refining the SAR model of this promising class of natural products.
In Vitro Biological Activities and Molecular Mechanisms of Penostatin B
Cytotoxic Effects on Specific Cancer Cell Lines (e.g., P388 cells)
Penostatin B, a polyketide metabolite derived from fungi, has demonstrated notable cytotoxic activity in preclinical in vitro studies. Research has consistently shown its inhibitory effects against murine lymphocytic leukemia cells (P388). Specifically, this compound is one of several cytotoxic polyketides, including Penostatins A, C, and E-I, that exhibit significant potency against P388 cells. nih.govresearchgate.net The cytotoxic efficacy is often measured by the ED50 or IC50 value, which represents the concentration of a compound required to inhibit cell growth by 50%. For this compound, the effective dose (ED50) against P388 lymphocytic leukemia cells has been reported to be 1.2 µg/mL. nih.gov Other reports have noted that Penostatins, as a class, are cytotoxic to P388 cells with IC50 values of approximately 1 µg/mL. semanticscholar.org This activity highlights the potential of this compound as a subject for further investigation in cancer research.
Table 1: Cytotoxicity of Penostatin Derivatives Against P388 Murine Lymphocytic Leukemia Cells
| Compound | ED50 (µg/mL) | Reference |
|---|---|---|
| Penostatin A | 0.8 | nih.gov |
| This compound | 1.2 | nih.gov |
| Penostatin C | 1.0 | nih.gov |
| Penostatin E | 0.9 | nih.gov |
| Penostatin F | 1.4 | nih.gov |
| Penostatin G | 0.5 | nih.gov |
| Penostatin H | 0.8 | nih.gov |
| Penostatin I | 1.2 | nih.gov |
Enzyme Inhibition Activities
In addition to their cytotoxic properties, Penostatin derivatives have been identified as a novel class of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. nih.govnih.govmdpi.com A study investigating compounds isolated from the entomogenous fungus Isaria tenuipes identified this compound, along with Penostatins A, C, and a new derivative, Penostatin J, as having PTP1B inhibitory action. nih.govnih.gov The inhibitory activities of these compounds were quantified by their IC50 values. Among the tested derivatives, this compound displayed a moderate inhibitory effect on PTP1B. nih.gov
Table 2: PTP1B Inhibitory Action of Penostatin Derivatives
| Compound | PTP1B IC50 (µM) | Reference |
|---|---|---|
| Penostatin J | 1.95 | nih.gov |
| Penostatin C | 0.37 | nih.gov |
| Penostatin A | 23.4 | nih.gov |
| This compound | 43.6 | nih.gov |
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical enzyme that acts as a key negative regulator in fundamental cellular signaling pathways, most notably the insulin (B600854) and leptin signaling cascades. researchgate.netportlandpress.commdpi.com In the context of insulin signaling, PTP1B functions by dephosphorylating the activated insulin receptor (IR) and its downstream targets, such as the insulin receptor substrate (IRS) proteins. mdpi.comfrontiersin.org This dephosphorylation event terminates the signaling cascade initiated by insulin binding, thereby down-regulating the body's response to insulin. mdpi.comresearchgate.net Consequently, overexpression or hyperactivity of PTP1B is implicated in insulin resistance, a hallmark of type 2 diabetes and obesity. researchgate.netmdpi.com
Inhibiting PTP1B is therefore considered a promising therapeutic strategy for treating type 2 diabetes and related metabolic syndromes. nih.govnih.govgoogle.com By blocking PTP1B, inhibitors can enhance and prolong insulin signaling, leading to improved glucose tolerance and insulin sensitivity. researchgate.netpnas.org Beyond insulin signaling, PTP1B also negatively regulates the leptin pathway by dephosphorylating Janus kinase 2 (JAK2), an enzyme associated with the leptin receptor. portlandpress.commdpi.comfrontiersin.org Modulation of PTP1B can thus restore leptin sensitivity, which is crucial for regulating appetite and energy expenditure. mdpi.com
The field of PTP1B inhibitor development has produced a variety of compounds with differing potencies and mechanisms of action. When compared to other known PTP1B inhibitors, this compound (IC50 = 43.6 µM) is a relatively moderate inhibitor. nih.gov For instance, some of its own derivatives, like Penostatin C (IC50 = 0.37 µM), show significantly higher potency. nih.gov
Other well-characterized PTP1B inhibitors that have advanced to clinical studies include Trodusquemine (also known as MSI-1436) and Ertiprotafib, which exhibit potent inhibition with IC50 values of 1.0 µM and 1.6 µM, respectively. nih.govnih.gov Another inhibitor, JTT-551, shows a high affinity for PTP1B with an inhibition constant (Ki) of 0.22 µM. nih.gov Allosteric inhibitors, which bind to sites other than the active catalytic site, represent another class. An example is amorphadiene, a nonpolar terpenoid that inhibits PTP1B with an IC50 of approximately 50 µM, a value comparable to that of this compound. biorxiv.org This comparative analysis situates this compound within a broad spectrum of inhibitors and underscores the ongoing search for potent and selective agents targeting PTP1B.
Table 3: Comparative PTP1B Inhibition of Various Compounds
| Inhibitor | Type | IC50 / Ki | Reference |
|---|---|---|---|
| This compound | Competitive | IC50: 43.6 µM | nih.gov |
| Penostatin C | Competitive | IC50: 0.37 µM | nih.gov |
| Trodusquemine (MSI-1436) | Non-competitive (Allosteric) | IC50: 1.0 µM | nih.govnih.gov |
| Ertiprotafib | Competitive | IC50: 1.6 µM | nih.gov |
| Amorphadiene | Allosteric | IC50: ~50 µM | biorxiv.org |
| JTT-551 | Competitive | Ki: 0.22 µM | nih.gov |
| DPM-1001 | Non-competitive (Allosteric) | IC50: 100 nM | nih.gov |
Significance of PTP1B Modulation in Cellular Signaling Pathways (e.g., Insulin Signaling)
Investigation of Cellular Targets and Associated Signaling Cascades
The primary molecular target identified for this compound is the enzyme Protein Tyrosine Phosphatase 1B (PTP1B). nih.govnih.gov Its inhibitory action on PTP1B directly implicates it in the modulation of critical signaling cascades regulated by this enzyme. By inhibiting PTP1B, this compound can theoretically enhance cellular signaling pathways that are normally suppressed by PTP1B activity.
The most significant of these is the insulin signaling pathway. PTP1B inhibition prevents the dephosphorylation of the insulin receptor and its substrates (IRS). mdpi.compnas.org This would lead to sustained activation of the downstream phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. portlandpress.compnas.org The activation of this cascade is crucial for mediating insulin's metabolic effects, such as stimulating glucose uptake by cells and suppressing glucose production (gluconeogenesis) in the liver. pnas.org
Similarly, this compound's activity against PTP1B affects the leptin signaling pathway. By preventing the PTP1B-mediated dephosphorylation of JAK2, this compound can enhance the signal transduction initiated by the hormone leptin, which plays a key role in regulating energy balance and body weight. portlandpress.commdpi.com
While the link between this compound and the PTP1B-regulated metabolic pathways is established, the specific cellular targets and signaling cascades responsible for its cytotoxic effects on cancer cells like P388 are less defined in the available literature. The observed cytotoxicity suggests an interference with pathways essential for cancer cell proliferation and survival, but these mechanisms appear distinct from its role as a PTP1B inhibitor.
Advanced Research Perspectives and Future Directions in Penostatin B Chemistry and Biology
Exploration of Novel Biosynthetic Pathways or Metabolic Engineering Strategies for Enhanced Penostatin B Production
This compound is a polyketide-derived secondary metabolite originally isolated from Penicillium sp. nih.gov While the complete biosynthetic pathway of this compound has not been fully elucidated, a plausible hypothesis involves a series of complex enzymatic reactions. nih.gov The unique tetraepimeric relationship between Penostatin A/B and Penostatin I/F, where each pair shares the same absolute configuration at one stereocenter (C5) but differs at the other four, suggests a fascinating and unusual biosynthetic process. nih.gov One proposed hypothesis for the formation of related penostatins involves anionic oxy-Claisen rearrangements of enolate precursors. nih.gov
Given the complex structure and potent biological activities of this compound, enhancing its production through metabolic engineering presents a promising avenue for future research. Although specific metabolic engineering strategies for this compound have not been detailed in the available literature, general approaches applied to other fungal polyketides could be adapted. These strategies may include:
Overexpression of key biosynthetic genes: Identifying and overexpressing the polyketide synthase (PKS) and other tailoring enzymes involved in the this compound pathway could significantly increase the yield.
Precursor feeding: Supplying the fungal culture with specific precursors of the polyketide backbone could channel metabolic flux towards this compound synthesis.
Optimization of fermentation conditions: Modifying culture parameters such as media composition, temperature, and pH can have a profound impact on secondary metabolite production. The "one strain, many compounds" (OSMAC) approach, which involves systematic variation of culture conditions, could be employed to induce the production of this compound and potentially novel analogues. geomar.de
Development of Advanced Analytical Techniques for Comprehensive this compound Profiling
The analysis and characterization of this compound and its related compounds rely on a combination of sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a common method for the separation and quantification of penostatins from fungal extracts. researchgate.netd-nb.info For structural elucidation, a suite of spectroscopic methods is employed, including:
Nuclear Magnetic Resonance (NMR): One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are crucial for determining the complex stereochemistry and connectivity of the molecule. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate mass measurements, which aids in confirming the elemental composition. d-nb.info
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule. researchgate.net
Future advancements in analytical techniques could further enhance the profiling of this compound. The development of more sensitive and high-throughput analytical methods, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), could facilitate the detection and quantification of trace amounts of this compound and its metabolites in complex biological matrices.
Chemoenzymatic Synthesis and Biocatalytic Approaches for this compound and its Analogues
The total synthesis of this compound has been achieved, demonstrating the feasibility of constructing its complex architecture through chemical methods. researchgate.netacs.orgresearchgate.net Key strategies in the reported syntheses include a highly diastereoselective Pauson-Khand reaction and an efficient relay ring-closing metathesis for the construction of the core carbon skeleton. researchgate.netacs.orgresearchgate.netrsc.org Other synthetic approaches have utilized a Diels-Alder reaction/ozonolysis sequence and an intramolecular hetero-Diels-Alder reaction to build the tricyclic framework. researchgate.net The synthesis of the bicyclic core of this compound has also been explored using a stereocontrolled approach. researchgate.netacs.org
Chemoenzymatic and biocatalytic approaches offer promising alternatives for the synthesis of this compound and its analogues, potentially providing higher stereoselectivity and milder reaction conditions. For instance, lipases have been employed in the chemoenzymatic synthesis of related natural products, such as in the kinetic resolution of key intermediates. uni-regensburg.de The use of enzymes like AmbDH3, which catalyzes the formation of chiral tetrahydropyran (B127337) rings via an intramolecular oxa-Michael addition, could also be explored for the synthesis of the core structure of this compound. researchgate.net
Mechanistic Preclinical Efficacy Studies of this compound in in vitro and in vivo (animal model) systems
This compound has demonstrated significant cytotoxic activity in various preclinical studies. In vitro studies have shown its efficacy against several cancer cell lines. vliz.be
| Cell Line | Activity | Reference |
| P388 (murine lymphocytic leukemia) | ED₅₀ = 1.2 µg/mL | geomar.denih.gov |
While specific in vivo animal model studies focusing solely on this compound are not extensively detailed in the provided search results, the potent in vitro cytotoxicity suggests its potential as an anticancer agent that warrants further investigation in animal models. vliz.be Studies on related compounds from the penostatin family have shown cytotoxic effects against a panel of human cancer cell lines, indicating the potential of this class of molecules. nih.gov
Further Elucidation of Molecular Mechanisms Underlying this compound's Biological Activities
The biological activities of this compound are attributed to its unique chemical structure. ontosight.ai One of the key molecular mechanisms identified for this compound and its derivatives is the inhibition of protein tyrosine phosphatase 1B (PTP1B). researchgate.netnih.govresearchgate.netscience.gov14.139.206nih.govresearchgate.netscience.govscience.govrsc.orgscience.gov PTP1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a promising therapeutic strategy for type II diabetes. researchgate.netresearchgate.netscience.gov this compound has been shown to be an inhibitor of PTP1B with an IC₅₀ value of 33.65 µM. nih.gov14.139.206
The cytotoxic effects of this compound are likely mediated through multiple mechanisms, which may include the induction of apoptosis and the inhibition of other key cellular targets. Further research is needed to fully elucidate the complex molecular mechanisms underlying the diverse biological activities of this compound. This could involve:
Target identification studies: Utilizing techniques such as affinity chromatography and proteomics to identify the specific cellular proteins that interact with this compound.
Signaling pathway analysis: Investigating the effects of this compound on various cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
Transcriptomic and proteomic profiling: Analyzing the changes in gene and protein expression in cells treated with this compound to gain a comprehensive understanding of its cellular effects.
Q & A
Q. What are the foundational synthetic strategies for Penostatin B, and how do they inform experimental design?
this compound’s synthesis involves modular strategies such as β-keto ester coupling, Michael addition, and retro-aldol reactions to construct its cyclopentanol core. Key steps include:
- C5-oxygen masking : Protecting the C5 hydroxyl group to prevent undesired side reactions during coupling .
- Diels-Alder cyclization : Used by the Tong Lab to assemble the A and B rings via intramolecular reactions .
- Functionalization : Post-cyclization modifications (e.g., fluorination, acylation) to achieve the final structure . Methodological Tip: Prioritize retrosynthetic analysis to identify disconnections, and validate each intermediate via NMR and mass spectrometry .
| Synthetic Step | Key Reaction | Yield (%) | Reference |
|---|---|---|---|
| Cyclopentanol formation | Michael addition | 45–60 | |
| A/B ring construction | Intramolecular Diels-Alder | 35–50 |
How can researchers formulate a hypothesis-driven research question for studying this compound’s biological activity?
Use the PICO framework adapted for chemical research:
- P (Population): Target organism/cell line (e.g., cancer cell models).
- I (Intervention): this compound dosage and administration method.
- C (Comparison): Controls (e.g., untreated cells, structurally similar analogs).
- O (Outcome): Measurable endpoints (e.g., apoptosis rate, IC₅₀ values). Example: “Does this compound (I) induce apoptosis (O) in human breast cancer cells (P) compared to cisplatin (C)?” .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound intermediates?
Contradictions often arise from divergent reaction conditions (e.g., solvent polarity, temperature). Steps to address this:
- Comparative analysis : Replicate published protocols with strict adherence to reported conditions .
- Data triangulation : Cross-validate NMR peaks (e.g., δ 2.8–3.2 ppm for cyclopentanol protons) and HRMS data across studies .
- Controlled experimentation : Systematically vary one parameter (e.g., catalyst loading) to isolate yield-limiting factors . Case Study: The Tong Lab achieved higher Diels-Alder yields (50% vs. 35%) by optimizing 3-hydroxy-2-pyrone precursor purity .
Q. What methodologies optimize this compound’s synthetic route for scalability and reproducibility?
- Retrosynthetic simplification : Replace low-yield steps (e.g., Tamao-Fleming oxidation) with alternatives like enzymatic catalysis .
- Process intensification : Use flow chemistry for Michael addition steps to enhance reproducibility .
- Data transparency : Document all synthetic procedures in line with journal guidelines (e.g., Beilstein’s requirement for spectral data in supplementary materials) .
Q. How should researchers design mechanistic studies to elucidate this compound’s mode of action?
- Hypothesis : Link structural motifs (e.g., cyclopentanol) to bioactivity using SAR studies.
- Experimental workflow :
In silico docking : Predict target binding (e.g., kinases, proteases).
Gene expression profiling : RNA-seq to identify pathways modulated by this compound.
Validation : Knockout models or competitive inhibition assays .
Data Requirement: Publish raw datasets (e.g., RNA-seq reads) in repositories like Zenodo for peer validation .
Data Management & Reproducibility
Q. What best practices ensure reproducibility in this compound research?
- Detailed protocols : Include exact molar ratios, purification methods (e.g., column chromatography gradients), and spectral acquisition parameters .
- Data deposition : Share crystallographic data (CIF files), NMR spectra, and chromatograms in public repositories .
- Negative results reporting : Document failed reactions (e.g., unsuccessful fluorination attempts) to guide future studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
